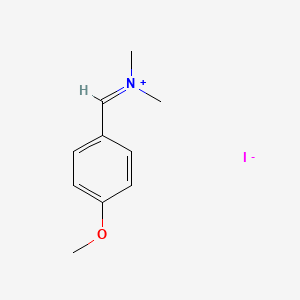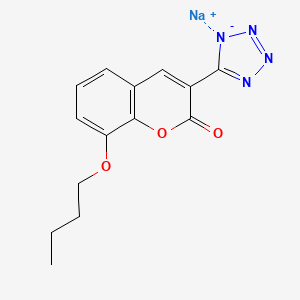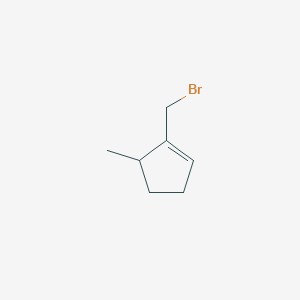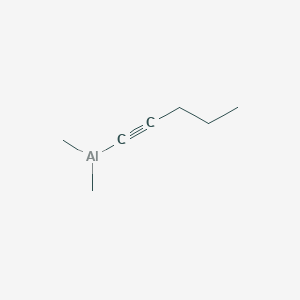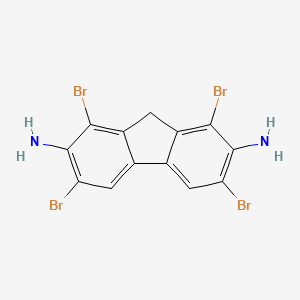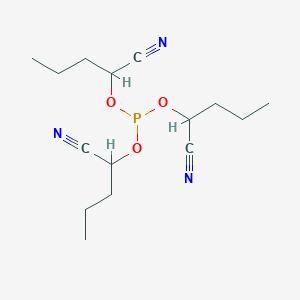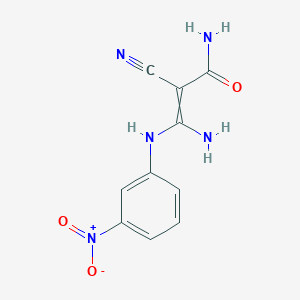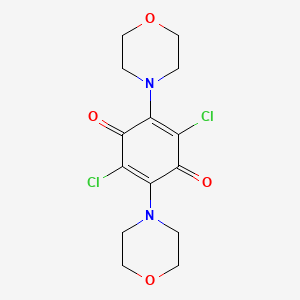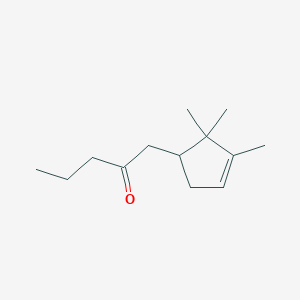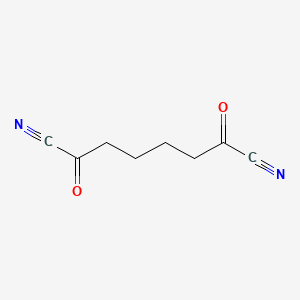
Hexanedioyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioyl cyanide, also known as adiponitrile, is an organic compound with the formula (CH₂)₄(CN)₂. It is a colorless liquid that is used primarily as a precursor to nylon-6,6, a type of polyamide. The compound is significant in the chemical industry due to its role in the production of synthetic fibers and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexanedioyl cyanide can be synthesized through several methods:
Hydrocyanation of Butadiene: This is the most common industrial method. Butadiene reacts with hydrogen cyanide in the presence of a nickel catalyst to form this compound.
Electrochemical Reduction of Glutaronitrile: Another method involves the electrochemical reduction of glutaronitrile in the presence of a suitable catalyst.
Industrial Production Methods: The hydrocyanation of butadiene is the primary industrial method. This process involves:
- Reacting butadiene with hydrogen cyanide in the presence of a nickel catalyst.
- The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Hexanedioyl cyanide undergoes several types of chemical reactions:
Hydrolysis: It can be hydrolyzed to adipic acid, which is another precursor for nylon production.
Reduction: It can be reduced to hexamethylenediamine, another important intermediate in nylon-6,6 production.
Polymerization: It can undergo polymerization reactions to form polyamides.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst such as nickel or palladium.
Polymerization: Requires specific catalysts and conditions depending on the desired polymer.
Major Products Formed:
Adipic Acid: Formed through hydrolysis.
Hexamethylenediamine: Formed through reduction.
Nylon-6,6: Formed through polymerization with hexamethylenediamine.
Aplicaciones Científicas De Investigación
Hexanedioyl cyanide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Primarily used in the production of nylon-6,6, which is used in textiles, automotive parts, and various consumer goods.
Mecanismo De Acción
Hexanedioyl cyanide exerts its effects primarily through its chemical reactivity. It can undergo hydrolysis, reduction, and polymerization reactions, which are essential for its role in nylon production. The compound’s molecular targets and pathways involve its interaction with catalysts and reagents that facilitate these reactions.
Comparación Con Compuestos Similares
Hexanedioyl cyanide can be compared with other similar compounds such as:
Hexanedioic Acid (Adipic Acid): Both are precursors in nylon production, but hexanedioic acid is formed through the hydrolysis of this compound.
Hexamethylenediamine: Another key intermediate in nylon-6,6 production, formed through the reduction of this compound.
Glutaronitrile: A related nitrile compound that can be electrochemically reduced to this compound.
Uniqueness: this compound is unique due to its dual nitrile groups, which make it a versatile intermediate in the synthesis of various compounds, particularly in the production of nylon-6,6.
Propiedades
Número CAS |
80317-75-5 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
hexanedioyl dicyanide |
InChI |
InChI=1S/C8H8N2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-4H2 |
Clave InChI |
GMWJWHSWXXYTTA-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)C#N)CC(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


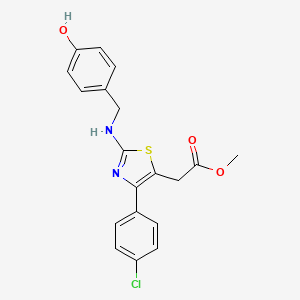


methanone](/img/structure/B14436616.png)
